Actinomycin X2

概要

説明

Characterization of Streptomyces MITKK-103

A new strain of actinomycete, MITKK-103, was isolated and found to produce actinomycin X2. This strain, identified as belonging to the genus Streptomyces, showed high cytotoxicity towards human leukemia cells and induced apoptosis. The strain was closely related to Streptomyces padanus based on morphological, phenotypic, and genotypic characteristics, making it a promising source for actinomycin X2 production .

Actinomycin X2 as a Natural Dye

Actinomycin X2, derived from Streptomyces cyaneofuscatus, was studied for its potential as a natural dye for silk fabric. The study found that silk fabric dyed with actinomycin X2 showed greater uptake and color fastness compared to cotton. The dyed silk also exhibited good UV protection and maintained antibacterial activity after multiple washes, indicating its potential for medical applications in functional fabrics .

Anti-MRSA Evaluation of Actinomycin X2

Streptomyces smyrnaeus UKAQ_23, isolated from mangrove sediment, was found to produce actinomycin X2 with significant antimicrobial activity against MRSA and other Gram-positive bacteria. The study highlighted the potential for industrial-scale production of actinomycin X2, which could benefit the pharmaceutical industry, especially given its higher antimicrobial activity compared to actinomycin D .

Actinomycin and DNA Transcription

Actinomycin's mechanism of action involves binding to a premelted DNA conformation within the transcriptional complex, thereby interfering with RNA chain elongation. This understanding has implications for RNA synthesis and the development of drugs targeting transcriptional processes .

Biochemistry of Actinomycins

Actinomycins, including actinomycin X2, exhibit toxicity and biological activity by forming reversible complexes with DNA. These complexes alter the physical properties of DNA and inhibit DNA-directed RNA synthesis, affecting the formation of all RNA species in susceptible organisms .

Separation of Actinomycin D and X2

A study utilized supercritical fluid chromatography (SFC) to separate actinomycin X2 and actinomycin D, achieving high purities for both compounds. This method offers a green and rapid alternative for the separation of these pharmacologically important antibiotics .

Streptomyces padanus JAU4234

Strain JAU4234, identified as Streptomyces padanus, was found to produce actinomycin X2 among other compounds. The strain's ability to produce multiple bioactive compounds, including a new polyene macrolide antibiotic, suggests its potential for agricultural and clinical applications .

Isolation from Streptomyces microflavus

Actinomycin X2 was isolated from the ethyl acetate extract of Streptomyces microflavus fermentation. The study provided the first report of NMR data for actinomycin X2, contributing to the understanding of its chemical structure .

Actinomycin-X2-Immobilized Silk Fibroin Film

Actinomycin X2 was immobilized onto silk fibroin film, resulting in antimicrobial films with broad-spectrum antibacterial activity. These films showed good biocompatibility and promoted wound repair, suggesting their potential for skin wound healing applications .

Correlation to Lipid Profile in Streptomyces nasri

The production of actinomycin X2 by Streptomyces nasri strain YG62 was found to be influenced by incubation conditions, with shaken cultures producing more actinomycin X2 and lipids than static cultures. The study revealed a positive correlation between lipid production and actinomycin X2, providing insights into the metabolic processes involved in antibiotic production .

科学的研究の応用

Antimicrobial and Dyeing Agent : Actinomycin X2 (Ac.X2), derived from marine Streptomyces cyaneofuscatus, has been applied as a natural dye for silk fabric, exhibiting good UV protection and over 90% antibacterial activity even after 20 washing cycles (Chen et al., 2021).

Supercritical Fluid Chromatography in Drug Separation : Ac.X2 has been successfully separated from actinomycin D using supercritical fluid chromatography, providing a green and efficient method for purifying these pharmacologically important antibiotics (Lu et al., 2020).

Antitumor Properties : Actinomycins, including Ac.X2, are primarily known for their antitumor effects. This aspect of Ac.X2 has been a major rationale for its therapeutic use in humans (Hackmann, 1960).

Anti-Cancer and Antibiotic Production : Streptomyces heliomycini produces actinomycins, including Ac.X2, showing potent cytotoxicities against various tumor cell lines and potent antibacterial activities against multiple bacterial strains (Wang et al., 2017).

Inhibition of Neutral Metalloaminopeptidases : Ac.X2, along with other actinomycins, has been found to inhibit human neutral aminopeptidases, contributing to its anticancer properties (Węglarz-Tomczak et al., 2018).

Synthetic Analogs for Cancer Treatment : Synthetic analogs of Ac.X2 have been designed to reduce its cytotoxicity while maintaining its antitumor properties (Yang et al., 2002).

Safety And Hazards

将来の方向性

特性

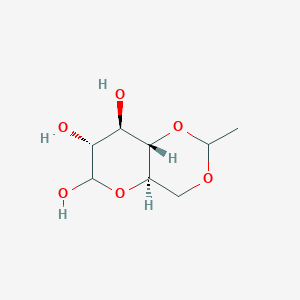

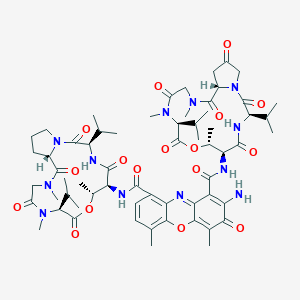

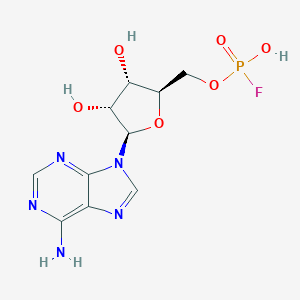

IUPAC Name |

2-amino-4,6-dimethyl-3-oxo-1-N-[7,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H84N12O17/c1-26(2)42-59(85)73-21-17-18-36(73)57(83)69(13)24-38(76)71(15)48(28(5)6)61(87)89-32(11)44(55(81)65-42)67-53(79)35-20-19-30(9)51-46(35)64-47-40(41(63)50(78)31(10)52(47)91-51)54(80)68-45-33(12)90-62(88)49(29(7)8)72(16)39(77)25-70(14)58(84)37-22-34(75)23-74(37)60(86)43(27(3)4)66-56(45)82/h19-20,26-29,32-33,36-37,42-45,48-49H,17-18,21-25,63H2,1-16H3,(H,65,81)(H,66,82)(H,67,79)(H,68,80) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQZJMUMSSGCVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=C4C(=C(C=C3)C)OC5=C(C(=O)C(=C(C5=N4)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CC(=O)CN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H84N12O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Actinomycin X2 | |

CAS RN |

18865-48-0 | |

| Record name | Actinomycin X2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018865480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Actinomycin D, 3A-(4-oxo-l-proline)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)

![Spiro[5.5]undecane](/img/structure/B92164.png)